

Introduction: Unveiling a Versatile Building Block in Modern Synthesis

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Compound of Interest

Compound Name: (3-Aminopropoxy)benzene
hydrochloride

Cat. No.: B113068

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(3-Aminopropoxy)benzene hydrochloride is a deceptively simple molecule that serves as a cornerstone in the synthesis of complex chemical entities, particularly within the pharmaceutical and materials science landscapes. Its structure, featuring a terminal primary amine, a flexible propyl linker, and a stable phenyl ether, offers a trifecta of chemical handles that researchers can exploit for molecular elaboration. The hydrochloride salt form enhances its stability and improves its handling characteristics, making it a reliable reagent in multi-step synthetic campaigns.

This guide provides an in-depth exploration of **(3-Aminopropoxy)benzene hydrochloride**, moving beyond basic data to offer insights into its synthesis, characterization, and strategic application. Authored from the perspective of a senior application scientist, the following sections are designed to equip researchers, chemists, and drug development professionals with the practical and theoretical knowledge required to effectively utilize this compound in their work. We will delve into the causality behind experimental choices, present self-validating analytical protocols, and ground all claims in authoritative references.

PART 1: Molecular Structure and Physicochemical Profile

The utility of **(3-Aminopropoxy)benzene hydrochloride** stems directly from its molecular architecture. The combination of an aromatic ring, an ether linkage, an aliphatic chain, and an ammonium salt dictates its reactivity, solubility, and spectroscopic signature.

Chemical Identity and Core Structure

The molecule consists of a phenoxy group connected via a three-carbon propyl chain to an amino group, which is protonated to form the hydrochloride salt. This structure is fundamental to its role as a versatile linker and pharmacophore component.

Caption: Molecular structure of **(3-Aminopropoxy)benzene hydrochloride**.

Physicochemical and Identification Data

A precise understanding of the compound's properties is critical for its effective use in experimental design, ensuring accurate stoichiometry and appropriate reaction conditions.

Property	Value	Source
CAS Number	83708-39-8	[1][2]
Molecular Formula	C ₉ H ₁₄ ClNO	[1][2]
Molecular Weight	187.67 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid/solid	[3]
Purity	Typically ≥97%	[1]
SMILES	Cl.NCCCCOC1=CC=CC=C1	[2]
InChI Key	JTWGNQQRTPIYSJ-UHFFFAOYSA-N	[2]

PART 2: Synthesis and Spectroscopic Characterization

The synthesis and rigorous confirmation of **(3-Aminopropoxy)benzene hydrochloride**'s structure are foundational steps for its application in research. This section provides a validated protocol and the analytical framework for its characterization.

A Representative Synthetic Workflow

A common and reliable method to synthesize the parent amine involves the O-alkylation of phenol with a protected 3-aminopropanol derivative, followed by deprotection. The final step involves treatment with hydrochloric acid to yield the target salt. The use of a protecting group, such as a phthalimide, is crucial to prevent the amine from acting as a competing nucleophile during the alkylation step.



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Caption: Generalized workflow for the synthesis of (3-Aminopropoxy)benzene HCl.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example adapted from established organic synthesis principles for ether formation and amine deprotection.

Step 1: N-(3-phenoxypropyl)phthalimide Synthesis

- To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (9.4 g, 0.1 mol), N-(3-bromopropyl)phthalimide (26.8 g, 0.1 mol), and potassium carbonate (20.7 g, 0.15 mol).
- Add 100 mL of N,N-Dimethylformamide (DMF) as the solvent.
- Heat the reaction mixture to 80-90 °C with vigorous stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (phenol) is consumed (typically 6-8 hours).
- After cooling to room temperature, pour the reaction mixture into 500 mL of cold water.
- Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield the protected intermediate.

Step 2: Deprotection and Salt Formation

- Suspend the dried N-(3-phenoxypropyl)phthalimide (0.1 mol) in 150 mL of ethanol in a 500 mL round-bottom flask.
- Add hydrazine hydrate (7.5 mL, 0.15 mol) to the suspension.
- Heat the mixture to reflux for 4 hours. A thick white precipitate of phthalhydrazide will form.
- Cool the mixture and acidify with concentrated HCl to pH ~1.
- Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
- Concentrate the filtrate under reduced pressure to obtain a crude solid.
- Recrystallize the crude product from an ethanol/ether mixture to yield pure **(3-Aminopropoxy)benzene hydrochloride** as a white crystalline solid.

Self-Validating Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is non-negotiable. The combination of NMR, IR, and MS provides a comprehensive and self-validating "fingerprint" of the molecule.

Technique	Expected Observations
^1H NMR	Multiplet, ~7.2-7.4 ppm (3H, Ar-H); Multiplet, ~6.9-7.0 ppm (2H, Ar-H); Triplet, ~4.1 ppm (2H, O-CH ₂); Broad singlet, ~8.2 ppm (3H, NH ₃ ⁺); Triplet, ~3.1 ppm (2H, N-CH ₂); Quintet, ~2.1 ppm (2H, CH ₂ -CH ₂ -CH ₂)
IR (cm ⁻¹)	3200-2800 (broad, N-H stretch of amine salt); 3050-3030 (C-H aromatic stretch); 2960-2850 (C-H aliphatic stretch)[4]; 1600, 1490 (C=C aromatic ring stretch); 1240 (C-O ether stretch) [4]
MS (ESI+)	Expected m/z for the free base [M+H] ⁺ : 152.1070

Protocol: NMR Sample Preparation

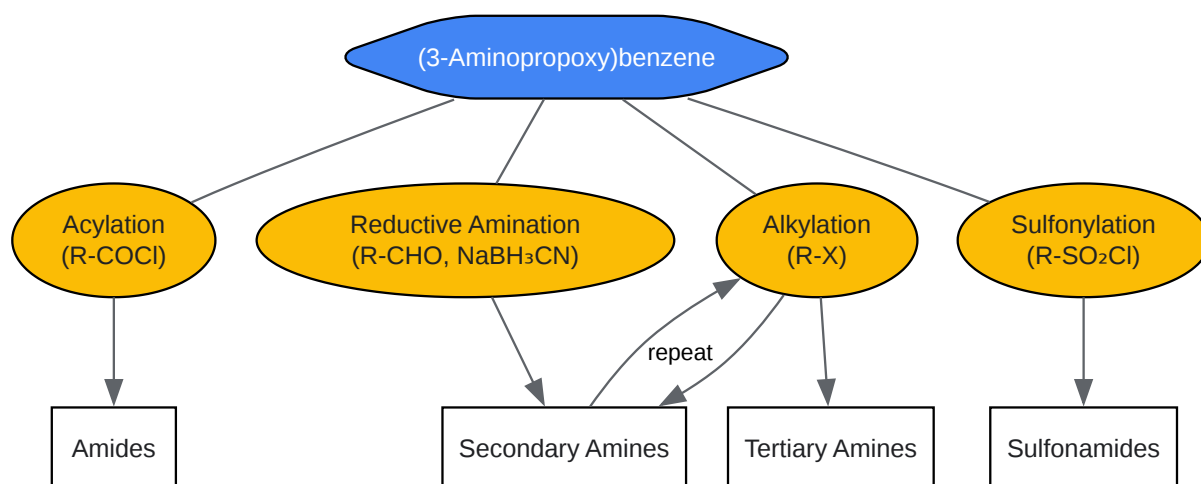
- Accurately weigh 5-10 mg of the synthesized **(3-Aminopropoxy)benzene hydrochloride**.
- Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube. DMSO-d₆ is often preferred as the amine protons are readily observable.
- Vortex the tube gently to ensure complete dissolution.
- Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

PART 3: Utility in Drug Discovery and Medicinal Chemistry

The (3-Aminopropoxy)benzene moiety is more than a simple linker; it is a privileged structural motif found in numerous biologically active compounds. Its utility arises from a combination of favorable properties. The ether linkage is metabolically robust, the propyl chain provides optimal spacing and conformational flexibility to position functional groups for receptor binding, and the primary amine serves as a versatile handle for diversification.

Role as a Versatile Synthetic Scaffold

The terminal amine of (3-Aminopropoxy)benzene is a nucleophilic site ripe for chemical modification. It can be readily acylated, alkylated, or used in reductive amination to build a diverse library of compounds from a single, common intermediate. This strategy is highly efficient in early-stage drug discovery for structure-activity relationship (SAR) studies. The phenoxy group can also be substituted at the aromatic ring in earlier synthetic steps to explore electronic and steric effects.^[5]



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Caption: Synthetic diversification of the (3-Aminopropoxy)benzene scaffold.

Precursor to Pharmacologically Active Agents

The aryloxypropylamine structure is a key component in many pharmaceuticals. For instance, analogs of this compound are crucial for synthesizing selective α 1A-adrenergic receptor antagonists like Silodosin, which is used to treat benign prostatic hyperplasia.[5] In these molecules, the (3-Aminopropoxy)benzene unit correctly orients other functional groups within the receptor's binding pocket, highlighting its importance as a pharmacophore. Its presence in various central nervous system (CNS) agents and cardiovascular drugs further underscores its value in medicinal chemistry.[6]

PART 4: Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when handling any chemical reagent. The hydrochloride salt form of (3-Aminopropoxy)benzene presents specific hazards that must be managed.

Hazard Profile and Personal Protective Equipment (PPE)

The compound is classified as an irritant and may be harmful if swallowed or inhaled.[7][8] Prolonged or repeated exposure should be avoided.[3]

Hazard Category	Precautionary Statement
Eye Contact	Causes serious eye irritation.[7] Wear chemical safety goggles or a face shield.[8]
Skin Contact	Causes skin irritation.[7][8] Wear nitrile or other appropriate protective gloves.[3]
Inhalation	May cause respiratory irritation.[7][8] Use only in a well-ventilated area or a chemical fume hood.[3]
Ingestion	Harmful if swallowed.[7] Do not eat, drink, or smoke when using this product.[9]

Recommended Storage and Disposal

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[7] Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

(3-Aminopropoxy)benzene hydrochloride is a quintessential example of a molecular building block whose value is defined by its structural versatility and chemical reliability. For the research scientist and drug development professional, a thorough understanding of its synthesis, characterization, and safe handling is essential for unlocking its full potential. From its role as a dependable precursor in complex synthetic routes to its presence as a core scaffold in pharmacologically active molecules, this compound remains a vital tool in the arsenal of modern chemistry. This guide has provided the in-depth technical framework necessary to leverage its properties with expertise, confidence, and safety.

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